molecular formula C9H16O5 B1590468 Diethyl 2-ethoxymalonate CAS No. 37555-99-0

Diethyl 2-ethoxymalonate

Cat. No. B1590468
CAS RN: 37555-99-0
M. Wt: 204.22 g/mol
InChI Key: PMIWYGMNGVBLCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-ethoxymalonate, also known as DEM or diethyl 2-(ethoxycarbonyl)-2-methyl malonate, is an organic compound. It is a derivative of diethyl malonate .


Synthesis Analysis

In experimental studies, Diethyl 2-ethoxymalonate has been used in the synthesis of barbital . A detailed procedure for the synthesis of a similar compound, ethyl methylmalonate, has been described in the literature .


Molecular Structure Analysis

The molecular formula of Diethyl 2-ethoxymalonate is C9H16O5 . The InChI code is 1S/C9H16O5/c1-4-12-7 (8 (10)13-5-2)9 (11)14-6-3/h7H,4-6H2,1-3H3 .

Scientific Research Applications

Diethyl 2-ethoxymalonate: A Comprehensive Analysis of Scientific Research Applications

Organic Synthesis: Diethyl 2-ethoxymalonate is a versatile reagent in organic synthesis, particularly in the formation of enolate ions which can undergo alkylation to produce monoalkylmalonic esters. This process is part of the broader malonic ester synthesis, a method used to synthesize carboxylic acids with various substituents .

Medicinal Chemistry: In medicinal chemistry, diethyl 2-ethoxymalonate derivatives are used in the synthesis of barbituric acid, a compound with sedative and hypnotic properties. The interaction of diethyl 2-ethoxymalonate with urea in the presence of sodium ethoxide is a key step in this synthesis .

Mass Spectrometry: The addition of Grignard derivatives to diethyl ethoxymethylene malonate generates 2-substituted diethyl malonate derivatives, which are important for mass spectral analysis. This allows for the elucidation of molecular structures and compositions through mass spectrometry .

Safety And Hazards

Diethyl 2-ethoxymalonate is classified under GHS07 for safety. The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

diethyl 2-ethoxypropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-4-12-7(8(10)13-5-2)9(11)14-6-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIWYGMNGVBLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480012
Record name Diethyl ethoxypropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-ethoxymalonate

CAS RN

37555-99-0
Record name Diethyl ethoxypropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of diethyl oxalate (39.23 ml, 1.12 eq.) and ethyl ethoxyacetate (34.95 ml, 1 eq.) was added dropwise to a slurry of sodium ethoxide (18.64 g, 1.07 eq.) in toluene (100 ml) at 45-50° C. After dropping, the resulting solution was heated to 70-80° C. for 2 hrs and poured into 70 ml of 14% HCl with cooling. The resultant mixture was extracted with EA and the combined organic layers were washed with brine and dried in vacuo to give 55.86 g (93.7%) of a product.
Quantity
39.23 mL
Type
reactant
Reaction Step One
Quantity
34.95 mL
Type
reactant
Reaction Step One
Quantity
18.64 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
70 mL
Type
reactant
Reaction Step Three
Yield
93.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-ethoxymalonate
Reactant of Route 2
Reactant of Route 2
Diethyl 2-ethoxymalonate
Reactant of Route 3
Reactant of Route 3
Diethyl 2-ethoxymalonate
Reactant of Route 4
Diethyl 2-ethoxymalonate
Reactant of Route 5
Reactant of Route 5
Diethyl 2-ethoxymalonate
Reactant of Route 6
Diethyl 2-ethoxymalonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.